7-(4-Methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Overview
Description
The compound is a complex organic molecule. It contains a methoxyphenyl group (a phenyl ring with a methoxy substituent), a hexahydroquinoline group (a nitrogen-containing ring structure), and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental methods .Scientific Research Applications
Synthesis and Antimicrobial Study
One application of a derivative of 7-(4-Methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is in the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones. This synthesis involves the reaction of the compound with thionyl chloride and hydrazine hydrate, leading to Schiff base formation and subsequent reactions to yield compounds with potential antifungal and antibacterial activities (Patel & Patel, 2010).
Synthesis of Novel Quinolone and Quinoline-2-Carboxylic Acid Amides
Another application is in the synthesis of novel quinolone and quinoline-2-carboxylic acid amides, which have shown potential as potent 5HT1B antagonists. This process involves multiparallel amenable syntheses and facilitates late-stage diversification, leading to the creation of novel compounds with significant implications in pharmacology (Horchler et al., 2007).
Photolabile Protecting Group for Carboxylic Acids
The compound is also used in the development of photolabile protecting groups for carboxylic acids. For example, 8-bromo-7-hydroxyquinoline, a derivative, serves as a photolabile protecting group with enhanced single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, useful in biological applications (Fedoryak & Dore, 2002).
Effects on Photocleavage Efficiency
Additionally, derivatives of this compound have been studied for their effects on the photocleavage efficiency of 1-Acyl-7-nitroindolines. These studies found that certain substitutions, like 4-methoxy, can significantly improve photocleavage efficiency, which has implications in photochemical and pharmaceutical fields (Papageorgiou & Corrie, 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-23-11-4-2-9(3-5-11)10-6-14-12(15(19)7-10)8-13(17(21)22)16(20)18-14/h2-5,8,10H,6-7H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROVLYZKVXXNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)O)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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